10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid
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Overview
Description
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDPS group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid undergoes various chemical reactions, including:
Oxidation: The TBDPS group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid moiety, to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The stability of the TBDPS group under acidic and basic conditions allows for selective reactions at other sites in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Similar to TBDPS but with dimethyl groups instead of diphenyl groups.
Triisopropylsilyl (TIPS): Another silyl protecting group that is more stable than TBDPS in the presence of fluoride ions.
Uniqueness
10-(tert-Butyldiphenylsilanyloxy)-2-methyldecanoic acid is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
10-[tert-butyl(diphenyl)silyl]oxy-2-methyldecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3Si/c1-23(26(28)29)17-11-7-5-6-8-16-22-30-31(27(2,3)4,24-18-12-9-13-19-24)25-20-14-10-15-21-25/h9-10,12-15,18-21,23H,5-8,11,16-17,22H2,1-4H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPZVLNCRHXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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